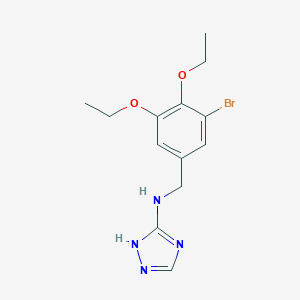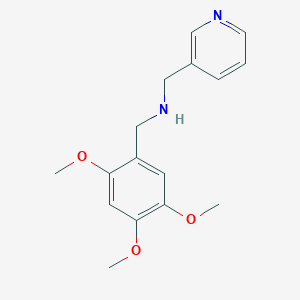![molecular formula C18H19N5O2 B496321 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496321.png)
4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-ylmethylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the oxadiazole ring. Finally, the amino group is introduced through a reaction with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar in structure but contain an imidazole ring instead of an oxadiazole ring.
Thiazoles: Contain a sulfur atom in the ring, offering different chemical properties and applications.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms in the ring.
Uniqueness
4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This gives it distinct chemical properties and makes it suitable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
4-amino-N-[2-[(4-phenylphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c19-17-16(22-25-23-17)18(24)21-11-10-20-12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,20H,10-12H2,(H2,19,23)(H,21,24) |
InChI Key |
ZKCJOWQWULGGNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-thienylmethyl)amine](/img/structure/B496243.png)
![1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL](/img/structure/B496244.png)
amine](/img/structure/B496248.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B496249.png)
![N-[3-(dimethylamino)propyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B496252.png)
![2-(2-fluorophenyl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B496253.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B496254.png)
![4-amino-N-{2-[(4-ethylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496255.png)
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B496257.png)
SULFANYL]ETHYL})AMINE](/img/structure/B496258.png)
![4-{2-[(4-Fluorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B496259.png)

